8-Chlorodibenzo[b,d]furan-2-carboxylic acid
Overview
Description
8-Chlorodibenzo[b,d]furan-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₇ClO₃. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring. The compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 2nd position of the dibenzofuran structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chlorodibenzo[b,d]furan-2-carboxylic acid typically involves the chlorination of dibenzofuran followed by carboxylation. One common method includes the following steps:
Chlorination: Dibenzofuran is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 8th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Chlorodibenzo[b,d]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chlorodibenzo[b,d]furan-2-carboxylic acid has diverse applications in scientific research due to its unique chemical properties. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chlorodibenzo[b,d]furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the chlorine and carboxylic acid groups.
8-Chlorodibenzo[b,d]furan: Similar structure but lacks the carboxylic acid group.
Dibenzo[b,d]furan-2-carboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness
8-Chlorodibenzo[b,d]furan-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-chlorodibenzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3/c14-8-2-4-12-10(6-8)9-5-7(13(15)16)1-3-11(9)17-12/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWXBOYPXJCGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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